molecular formula C19H15Cl2FN2OS B5986679 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine

货号 B5986679
分子量: 409.3 g/mol
InChI 键: MRJBBNRSAAZWNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as CFTR inhibitor, is a chemical compound that has been widely studied in the field of scientific research. This compound has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

作用机制

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor works by inhibiting the activity of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein. This leads to an increase in the concentration of chloride ions in the cell, which can improve the function of the respiratory and digestive systems.
Biochemical and Physiological Effects:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been shown to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It increases the activity of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins, which can lead to an increase in the concentration of chloride ions in the cell. This can improve the hydration and clearance of mucus in the lungs, as well as the absorption of nutrients in the digestive system.

实验室实验的优点和局限性

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has several advantages for lab experiments, including its ability to improve the function of the respiratory and digestive systems in cystic fibrosis patients. It is also a highly specific inhibitor of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein activity, which can reduce the risk of off-target effects. However, 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor also has limitations, including its potential toxicity and the need for further studies to determine its long-term safety and efficacy.

未来方向

There are several future directions for the study of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor. These include:
1. Further studies to determine the long-term safety and efficacy of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor in treating cystic fibrosis.
2. Development of new 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitors with improved specificity and reduced toxicity.
3. Identification of new targets for the treatment of cystic fibrosis.
4. Studies to determine the potential of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor in treating other diseases that involve ion transport dysfunction.
5. Development of new delivery methods for 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor to improve its bioavailability and reduce potential side effects.
Conclusion:
1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has shown potential in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. It works by inhibiting the activity of the 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine protein, which can improve the function of these systems. While 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has several advantages for lab experiments, further studies are needed to determine its long-term safety and efficacy. The future directions for the study of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor include the development of new inhibitors with improved specificity and reduced toxicity, as well as the identification of new targets for the treatment of cystic fibrosis.

合成方法

The synthesis of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor involves several steps, including the reaction of 3-chloro-4-fluorobenzothiophene with potassium tert-butoxide, followed by the reaction with 3-chlorophenylpiperazine and then the reaction with phosgene. The final product is obtained after purification and isolation.

科学研究应用

1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been extensively studied for its potential in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine) gene, which leads to the production of faulty 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins. 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine inhibitor has been shown to increase the activity of 1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine proteins, which can improve the function of the respiratory and digestive systems in cystic fibrosis patients.

属性

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2FN2OS/c20-12-3-1-4-13(11-12)23-7-9-24(10-8-23)19(25)18-17(21)16-14(22)5-2-6-15(16)26-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJBBNRSAAZWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。